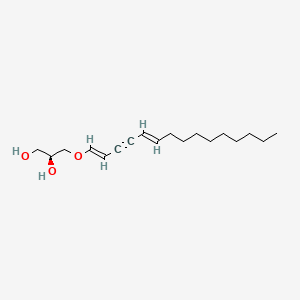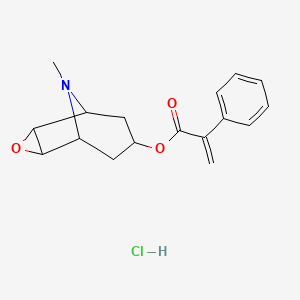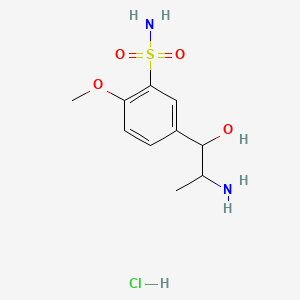
5-(2-Amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-Amino-1-hydroxypropyl)-2-methoxyphenol” is a phenol derivative . Phenol derivatives are a complex group of substances that have attracted considerable attention for theoretical studies in the last 15 years . They are valued for their high (stereo)selectivity and their moderate reaction conditions, thereby enabling alternative reaction routes compared to standard organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of metaraminol, a bioactive amino alcohol used in hypotension treatment, has been described using amine transaminase catalyzed reactions . The reaction makes use of an amine donor, which is usually derived from non-renewable resources .Chemical Reactions Analysis
Phenol derivatives, such as “5-(2-Amino-1-hydroxypropyl)-2-methoxyphenol”, have been studied by cyclic voltammetry and square-wave voltammetry to estimate the electrochemical parameters of the redox process occurring at the graphite electrode .properties
IUPAC Name |
5-(2-amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6,10,13H,11H2,1-2H3,(H2,12,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICABCXTWWFCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742275 |
Source


|
| Record name | 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride | |
CAS RN |
86225-64-1 |
Source


|
| Record name | 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

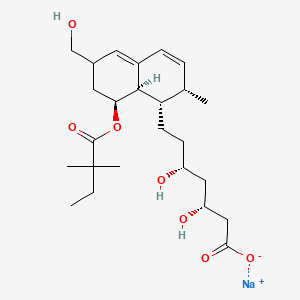

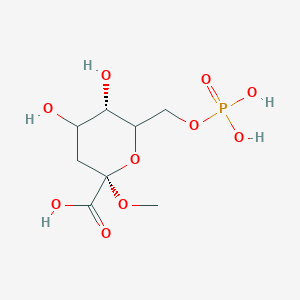

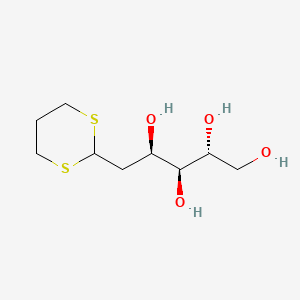

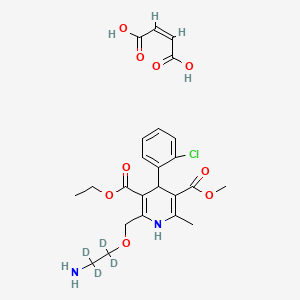


![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
